2,5-Dioxopyrrolidin-1-yl 3-(2,2-difluoroethoxy)benzoate
Description
2,5-Dioxopyrrolidin-1-yl 3-(2,2-difluoroethoxy)benzoate: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine-2,5-dione ring and a benzoate moiety linked via a 2,2-difluoroethoxy group, which imparts distinct chemical properties.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(2,2-difluoroethoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO5/c14-10(15)7-20-9-3-1-2-8(6-9)13(19)21-16-11(17)4-5-12(16)18/h1-3,6,10H,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZYCJXFCYKMHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)OCC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(2,2-difluoroethoxy)benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrrolidine-2,5-dione Ring: This can be achieved by reacting succinic anhydride with ammonia or a primary amine under controlled conditions.
Introduction of the Benzoate Moiety: The benzoate group can be introduced through esterification reactions involving benzoic acid derivatives.
Attachment of the 2,2-Difluoroethoxy Group: This step involves the reaction of the intermediate compound with 2,2-difluoroethanol in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dioxopyrrolidin-1-yl 3-(2,2-difluoroethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoate moiety.
Oxidation and Reduction: The pyrrolidine-2,5-dione ring can undergo redox reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Reactions: Products may include various substituted benzoates.
Oxidation and Reduction: Products can range from oxidized derivatives to reduced forms of the compound.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a catalyst or a catalyst precursor in various organic reactions.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Biochemical Research: It is used in studies involving enzyme inhibition and protein interactions.
Industry:
Material Science: The compound is explored for its potential in creating advanced materials with specific properties.
Agriculture: It may be used in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-(2,2-difluoroethoxy)benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The presence of the 2,2-difluoroethoxy group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 3,3,3-trifluoropropanoate
- 2,5-Dioxopyrrolidin-1-yl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate
Comparison:
- Structural Differences: While similar in having the pyrrolidine-2,5-dione ring, these compounds differ in the substituents attached to the benzoate moiety.
- Chemical Properties: The presence of different substituents (e.g., trifluoromethyl vs. difluoroethoxy) imparts distinct chemical properties, affecting their reactivity and applications.
- Applications: Each compound has unique applications based on its structure. For instance, the trifluoromethyl derivative may have different biological activities compared to the difluoroethoxy derivative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
